2-(4-Fluoro-benzyl)-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

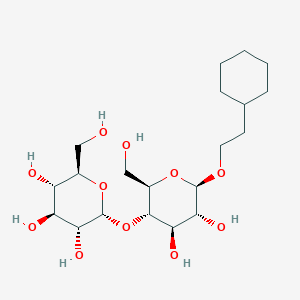

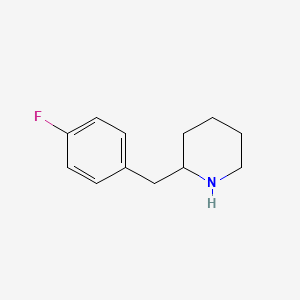

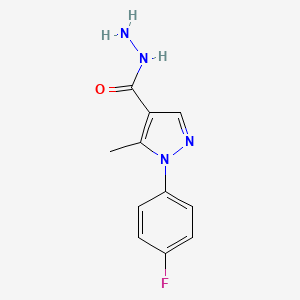

“2-(4-Fluoro-benzyl)-piperidine” is an organic compound that consists of a piperidine ring substituted with a 4-fluorobenzyl group . It is part of a class of compounds known as benzylpiperidines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 4-fluorobenzyl group attached to it . The empirical formula is C12H16FN, and the molecular weight is 193.26 .

Chemical Reactions Analysis

Benzylamines, which are structurally similar to “this compound”, are known to undergo various chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Applications De Recherche Scientifique

Synthesis and Isotopomers Studies :

- Proszenyák et al. (2005) developed methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine. Their work involved the Grignard reaction, deoxygenation, and heteroatomic ring saturation.

Neuroleptic Agents and Metabolic Studies :

- Nakatsuka et al. (1981) synthesized a neuroleptic agent, 2′-Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, for metabolic studies.

Antipsychotic Activity and Receptor Affinity :

- Hansen et al. (1998) explored the linkage of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine with arylcarbamates. They investigated its affinity for dopamine-D1, D2, serotonin 5HT2A, and α1-adrenoceptors, suggesting 'atypical' antipsychotic activity.

Anti-Acetylcholinesterase Activity :

- Sugimoto et al. (1990) and Sugimoto et al. (1992) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine for anti-acetylcholinesterase activity, providing insights for the development of antidementia agents.

Histone Deacetylase Inhibitors and Cancer Treatment :

- Thaler et al. (2012) studied spiro[chromane-2,4′-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors, evaluating their antiproliferative activities and potential for cancer treatment.

Corrosion Inhibition of Iron :

- Kaya et al. (2016) investigated the use of piperidine derivatives in the corrosion inhibition of iron, employing quantum chemical calculations and molecular dynamics simulations.

Pharmacokinetics in Cancer Treatment :

- Teffera et al. (2013) researched the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, focusing on enzymatic hydrolysis in plasma and its implications for cancer treatment.

σ(1) Receptor Imaging in Central Nervous System :

- Maestrup et al. (2011) developed fluorinated radiotracers for imaging σ(1) receptors in the central nervous system, contributing to the understanding of neurological diseases.

Synthesis of Radiolabeled Probes for σ-1 Receptors :

- Waterhouse et al. (1997) synthesized halogenated piperidines as potential δ receptor ligands and evaluated their in vivo uptake in the brain and other organs.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(4-Fluoro-benzyl)-piperidine is the Stress-activated protein kinase 2a (p38 alpha) . This kinase plays a crucial role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress, leading to direct activation of transcription factors .

Mode of Action

The compound interacts with its target, the p38 alpha kinase, through a process that likely involves nucleophilic substitution reactions . The interaction results in the phosphorylation of a broad range of proteins, estimated to be approximately 200 to 300 substrates . Some of these targets are downstream kinases, which are activated through phosphorylation and further phosphorylate additional targets .

Biochemical Pathways

The affected pathways involve the rapid induction of immediate-early genes in response to stress or mitogenic stimuli . This is achieved either by inducing chromatin remodeling or by recruiting the transcription machinery . Additionally, the p38 MAPK pathway is an important regulator of protein turnover in the cytoplasm .

Result of Action

The molecular and cellular effects of the compound’s action include the phosphorylation of a broad range of proteins, leading to the activation of downstream kinases . These kinases then phosphorylate additional targets, resulting in a cascade of cellular responses .

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKWYHPWSGHNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405138 |

Source

|

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67157-30-6 |

Source

|

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)

![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)

![2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1365874.png)

![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)